molecular formula C13H14O2 B1438189 2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one CAS No. 206435-98-5

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one

Cat. No. B1438189
M. Wt: 202.25 g/mol
InChI Key: ZVODBHXATUGMTO-UHFFFAOYSA-N
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Description

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties have made it an attractive target for synthesis and investigation. In

Scientific Research Applications

1. Synthesis and Catalysis

In a study by Duan et al. (2014), a Rhodium(III)-catalyzed C-H activation/annulation reaction was developed to create 1,2-oxazepines, leading to important chroman derivatives. This method did not require oxidants and efficiently formed C-C/C-N bond formations, demonstrating a potential application in the synthesis of complex organic compounds (Duan et al., 2014).

2. Photoreactions and Synthetic Routes

The work by Eberbach et al. (1971) involved synthesizing oxepin derivatives from furanes and acetylenic dienophiles, demonstrating the feasibility of creating oxepin derivatives through photochemical transformations. This research opens avenues in the field of photochemistry and organic synthesis (Eberbach et al., 1971).

3. Metal Complexes and Reactions

Weigand et al. (1996) prepared and characterized metal complexes involving sulfur-containing ligands, which included derivatives of benzoxepine. These complexes have potential applications in inorganic chemistry and material sciences (Weigand et al., 1996).

4. Novel Synthetic Approaches

Luo and Wu (2011) described an efficient route to indeno[1,2-c]azepin-3(2H)-ones, incorporating both indene and unsaturated seven-membered ring lactam skeletons. This study is significant for its novel approach to synthesizing complex organic structures (Luo & Wu, 2011).

5. Ring Expansion Techniques

Fesenko et al. (2017) developed a method for ring expansion of tetrahydropyrimidines to form tetrahydro-1H-1,3-diazepines. This method has potential applications in the development of new heterocyclic compounds (Fesenko et al., 2017).

6. Organic Synthesis and Characterization

Ossig et al. (1996) isolated and characterized reaction products of germylenes or stannylenes with diazomalonate and diazoindanedione, which included oxepin derivatives. This study provides insights into the synthesis and properties of these compounds (Ossig et al., 1996).

properties

IUPAC Name

2,3,4,7,8,9-hexahydrocyclopenta[h][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-12-5-2-6-15-13-8-10-4-1-3-9(10)7-11(12)13/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVODBHXATUGMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 2
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 3
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 4
Reactant of Route 4
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 5
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Reactant of Route 6
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one

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